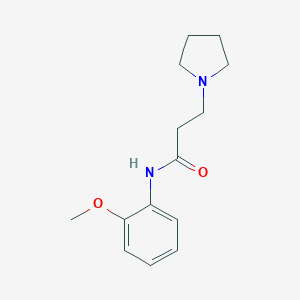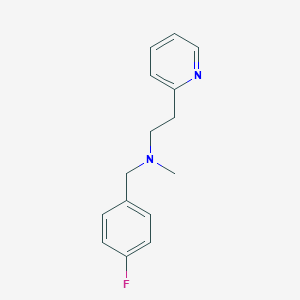
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide, also known as MDPT, is a synthetic stimulant drug that belongs to the cathinone family. It is a designer drug that has been gaining popularity among recreational drug users due to its psychoactive effects. MDPT is a new psychoactive substance that has not been extensively studied, and there is limited scientific research available on its effects and mechanism of action.
作用機序
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide acts as a stimulant drug by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, motivation, and energy levels. By inhibiting their reuptake, N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide prolongs their activity in the brain, leading to a surge in energy, euphoria, and increased focus.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has been shown to have several biochemical and physiological effects on the body. These effects include an increase in heart rate, blood pressure, body temperature, and respiration rate. N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide also causes the release of stress hormones, such as cortisol and adrenaline, which can lead to a feeling of anxiety and agitation.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has several advantages and limitations for use in lab experiments. Its ability to act as a dopamine and norepinephrine reuptake inhibitor makes it a useful tool for studying the effects of these neurotransmitters on the brain. However, its psychoactive effects and potential for abuse make it a challenging substance to work with, and researchers must take precautions to ensure its safe handling and storage.
将来の方向性
There are several future directions for research on N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide's ability to increase dopamine and norepinephrine levels in the brain could make it an effective treatment for these conditions. Another area of interest is the long-term effects of N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide on the brain and body. More research is needed to understand the potential risks and benefits of using this substance. Finally, research on the synthesis and production of N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide could lead to the development of new and safer stimulant drugs.
合成法
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most common method used to synthesize N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide is the Mannich reaction, which involves the condensation of 3,4-methylenedioxyphenylacetone, formaldehyde, and dimethylamine.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has been used in scientific research to study its pharmacological effects and mechanism of action. Studies have shown that N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide has also been shown to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
特性
製品名 |
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-2-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C17H17NO3/c1-17(2,12-6-4-3-5-7-12)16(19)18-13-8-9-14-15(10-13)21-11-20-14/h3-10H,11H2,1-2H3,(H,18,19) |
InChIキー |
JLYIBVFKQNQWHT-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
正規SMILES |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)







![3-(4-chlorophenyl)-4-(4-methylsulfanylphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248860.png)
![4-(4-ethoxyphenyl)-3-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248861.png)
![3-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248862.png)
![3-(4-chlorophenyl)-4-(2,5-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248863.png)
![4-(2,5-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B248864.png)